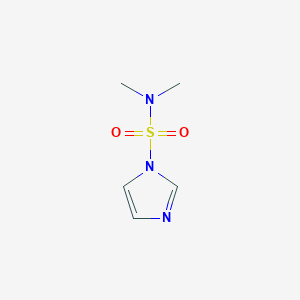

N,N-Dimethyl-1H-imidazole-1-sulfonamide

Description

Properties

IUPAC Name |

N,N-dimethylimidazole-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O2S/c1-7(2)11(9,10)8-4-3-6-5-8/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRRWNBMOJMMXQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20327908 | |

| Record name | N,N-Dimethyl-1H-imidazole-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78162-58-0 | |

| Record name | N,N-Dimethyl-1H-imidazole-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Dimethylsulfamoyl)imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"physicochemical properties of N,N-Dimethyl-1H-imidazole-1-sulfonamide"

An In-Depth Technical Guide to the Physicochemical Properties of N,N-Dimethyl-1H-imidazole-1-sulfonamide

Introduction

This compound is a versatile heterocyclic compound that stands at the intersection of two critically important pharmacophores in modern drug discovery: the imidazole ring and the sulfonamide group. The strategic combination of these moieties suggests a molecule with significant potential for researchers, scientists, and drug development professionals. The imidazole ring, a five-membered aromatic heterocycle, is a "privileged scaffold" found in numerous natural products and FDA-approved drugs, prized for its ability to engage in multiple drug-receptor interactions.[1][2][3] Concurrently, the sulfonamide functional group has been a cornerstone of medicinal chemistry since the discovery of Prontosil, leading to a vast array of therapeutics, including antimicrobial, antiviral, and anticancer agents.[4][5][6]

This guide provides a comprehensive analysis of the core physicochemical properties of this compound. Moving beyond a simple data sheet, we will explore the causality behind why these properties are critical in a drug development context and provide validated, step-by-step protocols for their experimental determination. The insights herein are designed to empower researchers to effectively evaluate and utilize this compound in their discovery programs.

Chemical Identity and Core Physical Properties

A foundational understanding of a compound begins with its fundamental identity and physical characteristics. These properties are the first-pass indicators for handling, storage, and preliminary experimental design.

| Property | Value | Source(s) |

| IUPAC Name | N,N-dimethylimidazole-1-sulfonamide | [7] |

| Synonyms | 1-(Dimethylsulfamoyl)-1H-imidazole, DMSI | [8][9] |

| CAS Number | 78162-58-0 | [8][10][11] |

| Molecular Formula | C₅H₉N₃O₂S | [8][11][12][13] |

| Molecular Weight | 175.21 g/mol | [7][8][11] |

| Appearance | White to light yellow crystalline powder/solid | [8][9][10] |

| Melting Point | 42 - 51 °C | [8][10][13][14] |

| Boiling Point | 100 °C @ 0.5 mmHg; 83-87 °C @ 0.6 Torr | [8][10][14] |

| Purity | ≥ 98% (GC) | [8][9][11] |

| Storage Conditions | Store at 2 - 8 °C, keep in a dark, dry place | [8][14] |

| Sensitivity | Heat Sensitive | [11] |

The Medicinal Chemistry Rationale: Synergy of Imidazole and Sulfonamide

The potential of this compound in drug discovery is not arbitrary; it is rooted in the proven track records of its constituent functional groups.

-

The Imidazole Moiety : This electron-rich aromatic ring is a superb bioisostere for other chemical groups and a versatile interaction partner. Its nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong and specific binding to enzyme and receptor targets.[1][15] This versatility is why imidazole is a core component of drugs targeting a wide array of diseases, from fungal infections to cancer.[2][3]

-

The Sulfonamide Moiety : The sulfonamide group is a highly stable and effective functional group that appears in a multitude of marketed drugs.[16][17] It often acts as a transition-state isostere, particularly for carboxylic acids or amides, enabling it to inhibit various enzymes.[17] Its applications are extensive, covering antimicrobial, antidiabetic, and anticancer therapies.[4][6]

The covalent linkage of these two powerful pharmacophores creates a molecule with a unique electronic and steric profile, offering novel interaction possibilities with biological targets.

Sources

- 1. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comprehensive review in current developments of imidazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijsrtjournal.com [ijsrtjournal.com]

- 4. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 5. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ajchem-b.com [ajchem-b.com]

- 7. This compound | C5H9N3O2S | CID 395751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. This compound | 78162-58-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. biosynce.com [biosynce.com]

- 11. labproinc.com [labproinc.com]

- 12. achmem.com [achmem.com]

- 13. chembk.com [chembk.com]

- 14. IMIDAZOLE-1-SULFONIC ACID DIMETHYL AMINE | 78162-58-0 [chemicalbook.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

The Strategic Utility of N,N-Dimethyl-1H-imidazole-1-sulfonamide (CAS 78162-58-0) in Synthetic Chemistry and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block with Latent Potential

N,N-Dimethyl-1H-imidazole-1-sulfonamide, registered under CAS number 78162-58-0, is a multifaceted reagent that has carved a significant niche as a pivotal intermediate in the synthesis of a diverse array of biologically active molecules.[1] Its unique structural amalgamation of an imidazole ring and a dimethylsulfonamide moiety confers upon it a distinct reactivity profile, rendering it an invaluable tool in the synthetic chemist's arsenal. This guide provides a comprehensive technical overview of its chemical structure, synthesis, reactivity, and, most importantly, its strategic applications in the realms of pharmaceutical and agrochemical research and development. For professionals in drug discovery, understanding the nuances of this compound opens avenues for the construction of complex molecular architectures, particularly in the pursuit of novel therapeutic agents.[2]

Core Chemical and Physical Characteristics

This compound is an organic compound characterized by a five-membered imidazole ring where one of the nitrogen atoms is bonded to a dimethylsulfonamide group.[3] This structure imparts moderate to high polarity, making it soluble in various organic solvents.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 78162-58-0 | [3] |

| Molecular Formula | C₅H₉N₃O₂S | [3] |

| Molecular Weight | 175.21 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Synonyms | 1-(Dimethylsulfamoyl)imidazole, Imidazole-1-sulfonic acid dimethylamide | [4][5] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 48-51 °C | [4] |

| Boiling Point | 83-87 °C at 0.6 Torr | [4] |

| SMILES | CN(C)S(=O)(=O)N1C=CN=C1 | [3] |

| InChI | InChI=1S/C5H9N3O2S/c1-7(2)11(9,10)8-4-3-6-5-8/h3-5H,1-2H3 | [3] |

Synthesis and Mechanistic Insight

The primary synthetic route to this compound involves the reaction of imidazole with dimethylsulfamoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The imidazole nitrogen acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfamoyl chloride, leading to the formation of the N-S bond.

The reactivity of this compound as a sulfonating agent stems from the fact that the imidazole ring is an excellent leaving group. This property facilitates the transfer of the dimethylsulfamoyl group to other nucleophiles, a key step in many of its applications.

Experimental Protocol: Synthesis of this compound

The following protocol is a representative procedure for the synthesis of this compound:

-

Reaction Setup: In a suitable reaction vessel, dissolve imidazole (1.0 eq) in a solvent such as toluene.

-

Addition of Base: Add triethylamine (approximately 0.93 eq) to the solution.

-

Addition of Sulfamoyl Chloride: Slowly add N,N-dimethylaminosulfonyl chloride (approximately 0.86 eq) to the reaction mixture.

-

Reaction Conditions: Stir the mixture at room temperature for 8 hours.

-

Workup: After the reaction is complete, remove the precipitate (triethylamine hydrochloride) by filtration.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be further purified by azeotropic distillation with hexane to yield the final product. A yield of approximately 98% can be expected.[4]

Spectroscopic Characterization

Verification of the synthesis of this compound is typically achieved through standard spectroscopic methods.

-

¹H NMR (400 MHz, CDCl₃): δ 7.87 (s, 1H), 7.23 (d, J = 1.4 Hz, 1H), 7.11 (d, J = 1.4 Hz, 1H), 2.82 (s, 6H).[4]

-

¹³C NMR: Data available on PubChem.[3]

-

FTIR and Raman Spectra: Spectral data are also available in the PubChem database, which can be used for comparison.[3]

Applications in Drug Discovery and Agrochemicals

The utility of this compound is most pronounced in its role as a synthetic intermediate.

Pharmaceutical Applications

A significant application of this compound is in the synthesis of histamine H3 receptor antagonists .[4][6] The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. Antagonists of this receptor have therapeutic potential for treating a range of neurological disorders. The synthesis of these antagonists often involves the reaction of an appropriate amine with this compound to introduce the dimethylsulfonamide pharmacophore.[6]

It also serves as an intermediate in the development of anti-inflammatory and antimicrobial agents .[1] The sulfonamide moiety is a well-known pharmacophore in a variety of drugs, and this reagent provides a convenient way to incorporate it into new molecular scaffolds.

Agrochemical Synthesis

In the field of agrochemicals, this compound is a precursor to the fungicide cyazofamid .[7] The synthesis involves the reaction of a substituted imidazole intermediate with N,N-dimethyl sulfonamide chloride to form the final product.[7] This highlights the broader utility of this class of reagents beyond pharmaceuticals.

Other Potential Uses

There are also indications of its use in catalysis and as a component in the formulation of advanced materials , where it may be incorporated into polymers to enhance their properties.[1]

Safety and Handling

This compound is an irritant. It is crucial to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. It is harmful if swallowed and causes skin and serious eye irritation.[3] For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Conclusion

This compound is a valuable and versatile reagent for synthetic chemists, particularly those in the fields of drug discovery and agrochemical development. Its utility as a dimethylsulfamoylating agent, enabled by the excellent leaving group ability of the imidazole moiety, allows for the efficient synthesis of a wide range of complex molecules. A thorough understanding of its synthesis, reactivity, and applications can empower researchers to leverage this compound in the creation of novel and impactful chemical entities.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link].

-

PubMed. Novel H3 receptor antagonists. Sulfonamide homologs of histamine. Available from: [Link].

- Google Patents. CN103936678A - Synthesis method of 4-chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide.

-

PubMed. Design and synthesis of a novel series of histamine H3 receptor antagonists through a scaffold hopping strategy. Available from: [Link].

-

PubMed. Synthesis of potent non-imidazole histamine H3-receptor antagonists. Available from: [Link].

-

MDPI. Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. Available from: [Link].

-

Research India Publications. Synthesis and characterization of some sulfonamide dervatives. Available from: [Link].

-

PubMed. Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. Available from: [Link].

-

CP Lab Safety. N, N-Dimethyl 4, 5-diiodo-1H-imidazole-1-sulfonamide, min 97%, 1 gram. Available from: [Link].

-

Semantic Scholar. Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Tri-Aryl Imidazole-Benzene Sulfonamide Hybrids as. Available from: [Link].

-

BIOSYNCE. This compound CAS 78162-58-0. Available from: [Link].

-

Chemsrc. This compound | CAS#:78162-58-0. Available from: [Link].

-

MDPI. Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Tri-Aryl Imidazole-Benzene Sulfonamide Hybrids as Promising Selective Carbonic Anhydrase IX and XII Inhibitors. Available from: [Link].

-

PubMed. Synthesis and Characterization of Sulfonamide-Imidazole Hybrids with In Vitro Antiproliferative Activity against Anthracycline-Sensitive and Resistant H69 Small Cell Lung Cancer Cells. Available from: [Link].

-

ResearchGate. Imidazole Chemistry in Crop Protection | Request PDF. Available from: [Link].

-

ResearchGate. Synthesis of Imidazole Derivatives and Their Biological Activities. Available from: [Link].

-

MDPI. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Available from: [Link].

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | C5H9N3O2S | CID 395751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. IMIDAZOLE-1-SULFONIC ACID DIMETHYL AMINE | 78162-58-0 [chemicalbook.com]

- 5. This compound | 78162-58-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. Novel H3 receptor antagonists. Sulfonamide homologs of histamine [pubmed.ncbi.nlm.nih.gov]

- 7. CN103936678A - Synthesis method of 4-chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide - Google Patents [patents.google.com]

An In-depth Technical Guide to the Putative Mechanism of Action of N,N-Dimethyl-1H-imidazole-1-sulfonamide

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethyl-1H-imidazole-1-sulfonamide, a versatile heterocyclic compound, has garnered interest in both synthetic chemistry and life sciences.[1] Renowned for its utility as a synthetic intermediate in the development of pharmaceuticals and agrochemicals, its intrinsic biological activities, particularly its antimicrobial properties, are noteworthy.[1] This technical guide provides a comprehensive analysis of the putative mechanisms of action of this compound, drawing upon the established bioactivities of the broader classes of sulfonamides and imidazole-based compounds. While direct and exhaustive mechanistic studies on this specific molecule are not extensively available in public-domain literature, a robust mechanistic framework can be constructed by examining structure-activity relationships and the known biological targets of structurally analogous compounds. This guide will delve into the likely molecular interactions and signaling pathways affected by this compound, offering field-proven insights for researchers in drug discovery and development.

Introduction and Molecular Profile

This compound is characterized by a five-membered imidazole ring linked to a sulfonamide group, which is further substituted with two methyl groups.[2] This unique structural amalgamation suggests a potential for multifaceted biological activities, inheriting properties from both the imidazole and sulfonamide pharmacophores.[2] The imidazole moiety is a well-known scaffold in medicinal chemistry, present in numerous therapeutic agents with a wide array of biological targets.[3] Similarly, the sulfonamide group is a cornerstone of antibacterial therapy and is also found in drugs targeting other enzyme classes.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 78162-58-0 | [5] |

| Molecular Formula | C₅H₉N₃O₂S | [5] |

| Molecular Weight | 175.21 g/mol | [5] |

| Appearance | White to light yellow powder/crystal | [2] |

| Purity | >98.0% (GC) | [2] |

Putative Mechanisms of Action

Based on the extensive research conducted on sulfonamide and imidazole derivatives, the biological effects of this compound can be attributed to several potential mechanisms.

Antimicrobial Activity: Inhibition of Folate Synthesis

The most established mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway. Folic acid is essential for the synthesis of nucleotides and certain amino acids, and its depletion is bacteriostatic.

Causality Behind the Hypothesis: The sulfonamide moiety of this compound is structurally analogous to para-aminobenzoic acid (PABA), the natural substrate for DHPS. This structural mimicry allows the compound to bind to the active site of the enzyme, preventing the incorporation of PABA and thereby halting the synthesis of dihydrofolic acid. Mammalian cells are not affected by this mechanism as they obtain folic acid from their diet.

Experimental Validation Protocol: Minimum Inhibitory Concentration (MIC) Assay

A standard method to quantify the antimicrobial efficacy of a compound is the determination of its Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

-

Preparation of Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Bacterial Culture Preparation: Grow the bacterial strain of interest (e.g., E. coli, S. aureus) in an appropriate broth medium to the mid-logarithmic phase.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in the broth medium.

-

Inoculation: Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[6]

Table 2: Representative MIC Values for Imidazole Sulfonamide Derivatives

| Compound ID | Imidazole Substituents | Sulfonamide Moiety | Test Organism | MIC (µg/mL) | Reference |

| 3a | 4-phenyl | benzenesulfonamide | S. aureus | 12.5 | [6] |

| 3b | 4-(4-chlorophenyl) | benzenesulfonamide | S. aureus | 6.25 | [6] |

| 3c | 4-phenyl | benzenesulfonamide | E. coli | 25 | [6] |

| 3d | 4-(4-chlorophenyl) | benzenesulfonamide | E. coli | 12.5 | [6] |

Note: Data for illustrative purposes from related compounds.

Anticancer Activity: Kinase Inhibition

The imidazole scaffold is a common feature in many kinase inhibitors.[6] Kinases play a pivotal role in cell signaling pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of cancer.

Causality Behind the Hypothesis: Substituted imidazole sulfonamides have been shown to inhibit various protein kinases, such as the Epidermal Growth Factor Receptor (EGFR) and BRAF.[6] The imidazole core can form key hydrogen bonds within the ATP-binding pocket of the kinase, while the sulfonamide group and its substituents can occupy adjacent hydrophobic regions, leading to competitive inhibition of ATP binding and subsequent downstream signaling.

Experimental Validation Protocol: In Vitro Kinase Inhibition Assay

Step-by-Step Methodology:

-

Reagents: Recombinant human kinase, appropriate substrate, ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Compound Preparation: Prepare serial dilutions of this compound.

-

Kinase Reaction: In a 96-well plate, combine the kinase, substrate, and compound dilutions. Initiate the reaction by adding ATP.

-

Incubation: Incubate at room temperature for a specified period (e.g., 60 minutes).

-

Detection: Stop the kinase reaction and add the detection reagent to quantify the amount of ADP produced, which is proportional to kinase activity.

-

Data Analysis: Plot the percentage of kinase inhibition versus the compound concentration to determine the IC₅₀ value.

Table 3: Representative Kinase Inhibitory Activity of Imidazole Sulfonamides

| Compound ID | Imidazole Substituents | Sulfonamide Moiety | Target Kinase | IC₅₀ (µM) | Reference |

| 1a | 4,5-diphenyl | benzenesulfonamide | EGFR | 5.2 | [6] |

| 1b | 4,5-di(4-chlorophenyl) | benzenesulfonamide | EGFR | 2.8 | [6] |

| 2a | 4-(1H-imidazol-5-yl)pyridin-2-amine core | N-(3-fluorophenyl)sulfonamide | BRAF V600E | 0.076 | [6] |

Note: Data for illustrative purposes from related compounds.

Visualizing the Mechanisms

To better conceptualize the proposed mechanisms of action, the following diagrams illustrate the key pathways and experimental workflows.

Caption: Putative antibacterial mechanism of this compound.

Caption: Proposed inhibition of the EGFR signaling pathway.

Caption: A typical drug discovery workflow for imidazole sulfonamides.

Conclusion and Future Directions

This compound represents a molecule of significant interest due to its dual chemical heritage from the imidazole and sulfonamide families. While direct mechanistic studies are sparse, the available evidence from structurally related compounds strongly suggests that its biological activities likely stem from the inhibition of key enzymes such as bacterial dihydropteroate synthase and various protein kinases involved in oncogenic signaling. The experimental protocols and structure-activity relationship data presented in this guide provide a solid foundation for future research.

To unequivocally elucidate the mechanism of action of this compound, further studies are warranted. These should include broad-panel enzymatic screening to identify specific molecular targets, co-crystallography to visualize binding interactions at the atomic level, and cell-based assays to confirm the downstream effects of target engagement. Such investigations will be crucial in unlocking the full therapeutic potential of this and related imidazole sulfonamides.

References

-

Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. ResearchGate. Available at: [Link]

-

Interface regulation and electrolyte design strategies for zinc anodes in high-performance zinc metal batteries. National Institutes of Health. Available at: [Link]

-

Design, Synthesis and Biological Evaluation of Small-Molecules... Available at: [Link]

-

Imidazole and BenzimidazoleBased Inhibitors of the Kinase IspE: Targeting the SubstrateBinding Site and the TriphosphateBinding. University of Groningen Research Portal. Available at: [Link]

-

Synthesis of conjugated oligomers : the preparation and characterization of oligothiophenes and oligophenyls. Scholarly Publications Leiden University. Available at: [Link]

-

A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. ResearchGate. Available at: [Link]

-

Imidazole Backbone Functionalization with Olefin Cross‐Metathesis. Available at: [Link]

-

Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Available at: [Link]

-

Scope and Mechanistic Limitations of a Sonogashira Coupling Reaction on an Imidazole Backbone. ResearchGate. Available at: [Link]

-

Illuminating histamine receptor photopharmacology. VU Research Portal. Available at: [Link]

-

Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. National Institutes of Health. Available at: [Link]

-

2-(tert-Butyldimethylsilyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide. MySkinRecipes. Available at: [Link]

-

This compound | C5H9N3O2S | CID 395751. PubChem. Available at: [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Data of N,N-Dimethyl-1H-imidazole-1-sulfonamide

Abstract

This technical guide provides a comprehensive, multi-platform spectroscopic analysis of N,N-Dimethyl-1H-imidazole-1-sulfonamide (DMSI), a key heterocyclic building block in modern medicinal and agricultural chemistry.[1] With CAS Number 78162-58-0, the structural confirmation and purity assessment of this intermediate are critical for downstream applications.[2] This document consolidates experimental and predicted data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS). Each section includes a detailed interpretation of the spectral data, rooted in the causal relationships between molecular structure and spectroscopic response. Furthermore, field-proven, step-by-step protocols for data acquisition are provided to ensure reproducibility and scientific integrity. This guide is intended for researchers, quality control analysts, and process chemists who require a definitive reference for the analytical characterization of this important molecule.

Molecular Structure and Physicochemical Properties

This compound is a sulfonamide derivative of imidazole. The molecule consists of a five-membered aromatic imidazole ring, where one of the ring nitrogens is bonded to a dimethylsulfamoyl group [-SO₂N(CH₃)₂]. This structure imparts a unique combination of polarity, reactivity, and solubility, making it a versatile intermediate.[1]

dot graph "molecular_structure" { layout="neato"; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

// Nodes for atoms with labels and positions N1 [label="N1", pos="0,1.2!", fontsize=10]; C2 [label="C2", pos="1.2,0.6!", fontsize=10]; N3 [label="N3", pos="1.2,-0.6!", fontsize=10]; C4 [label="C4", pos="0,-1.2!", fontsize=10]; C5 [label="C5", pos="-1.2,-0.6!", fontsize=10]; H2 [label="H", pos="2.1,1!", fontsize=10]; H4 [label="H", pos="0,-2.1!", fontsize=10]; H5 [label="H", pos="-2.1,-1!", fontsize=10];

S [label="S", pos="-0.5,2.7!", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; O1 [label="O", pos="0.5,3.7!", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; O2 [label="O", pos="-1.5,3.7!", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; N_Me [label="N", pos="-0.5,5.2!", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; C_Me1 [label="CH₃", pos="0.5,6.2!", fontsize=10]; C_Me2 [label="CH₃", pos="-1.5,6.2!", fontsize=10];

// Edges for bonds N1 -- C2; C2 -- N3; N3 -- C4; C4 -- C5; C5 -- N1; C2 -- H2; C4 -- H4; C5 -- H5;

N1 -- S [len=1.5]; S -- O1; S -- O2; S -- N_Me; N_Me -- C_Me1; N_Me -- C_Me2; } Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 78162-58-0 | [2] |

| Molecular Formula | C₅H₉N₃O₂S | [2] |

| Molecular Weight | 175.21 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 48-51 °C | [3] |

| Boiling Point | 83-87 °C @ 0.6 Torr | [3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. The analysis of both ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of each atom.

¹H NMR Spectral Analysis

The proton NMR spectrum provides a distinct fingerprint for the molecule, defined by the chemical shifts of the imidazole ring protons and the N,N-dimethyl protons.

Table 2: Experimental ¹H NMR Data

| Assigned Proton | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |

| H-2 | 7.87 | Singlet (s) | 1H | N/A |

| H-4 | 7.23 | Doublet (d) | 1H | 1.4 |

| H-5 | 7.11 | Doublet (d) | 1H | 1.4 |

| -N(CH₃)₂ | 2.82 | Singlet (s) | 6H | N/A |

| Solvent: CDCl₃, Reference: TMS @ 0.00 ppm. Data sourced from ChemicalBook.[3] |

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The choice of deuterated chloroform (CDCl₃) as the solvent is appropriate for this non-polar to moderately polar compound, ensuring good solubility without interfering signals in the regions of interest.[4]

-

Imidazole Protons (H-2, H-4, H-5): The protons on the imidazole ring appear in the aromatic region (7.0-8.0 ppm). The H-2 proton at 7.87 ppm is the most deshielded. This is due to its position between two electron-withdrawing nitrogen atoms. The H-4 and H-5 protons appear further upfield. Their mutual coupling with a small coupling constant (J = 1.4 Hz) is characteristic of a long-range coupling across the imidazole ring.

-

N,N-dimethyl Protons (-N(CH₃)₂): The six protons of the two methyl groups appear as a sharp singlet at 2.82 ppm. The singlet multiplicity indicates free rotation around the N-C and S-N bonds on the NMR timescale, making all six protons chemically equivalent. The integration value of 6H is a key identifier for this group.

¹³C NMR Spectral Analysis

While experimental ¹³C NMR data is not widely published, a reliable prediction can be made based on the known effects of the sulfonamide group and data from structurally analogous compounds.[5][6]

Table 3: Predicted ¹³C NMR Data

| Assigned Carbon | Predicted Chemical Shift (δ) ppm | Rationale |

| C-2 | ~138 | Positioned between two nitrogen atoms, highly deshielded. |

| C-4 | ~129 | Standard aromatic carbon chemical shift.[7] |

| C-5 | ~118 | Standard aromatic carbon chemical shift.[7] |

| -N(CH₃)₂ | ~38 | Typical range for methyl groups attached to nitrogen. |

Trustworthiness: Rationale for Predictions

These predictions are grounded in fundamental principles and data from similar structures. The chemical shifts for C-4 and C-5 are based on general values for imidazole rings.[7] The predicted shift for C-2 reflects the significant electron-withdrawing effect of the adjacent nitrogen atoms. The dimethylamino carbon shift is a well-established value. This predictive approach provides a robust baseline for researchers to compare their experimental data against, creating a self-validating system.

Experimental Protocol: NMR Data Acquisition

This protocol outlines the standard procedure for preparing and running a solution-state NMR sample.[4][8]

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[4]

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Gently vortex or sonicate the vial until the sample is fully dissolved.

-

Using a Pasteur pipette, transfer the solution into a clean, 5 mm NMR tube, ensuring no solid particles are transferred. The final solution height should be 4-5 cm.[4]

-

Cap the NMR tube securely.

-

-

Instrument Setup & Acquisition:

-

Carefully insert the NMR tube into the spinner and adjust its depth using the gauge.

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to optimize homogeneity and achieve sharp, symmetrical peaks.

-

Acquire the ¹H spectrum using standard acquisition parameters (e.g., 16-32 scans).

-

If required, acquire the ¹³C spectrum, which will necessitate a greater number of scans due to the low natural abundance of ¹³C.

-

Process the data using appropriate software (Fourier transform, phase correction, baseline correction, and signal integration).

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule by their characteristic vibrational frequencies.

Table 4: Predicted and Observed IR Absorption Bands

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Imidazole C-H | Aromatic Stretch | 3100 - 3150 | Medium |

| Dimethyl C-H | Aliphatic Stretch | 2900 - 3000 | Medium |

| Imidazole Ring | C=N / C=C Stretch | 1450 - 1600 | Medium-Strong |

| Sulfonamide (SO₂) ** | Asymmetric Stretch | 1310 - 1350 | Strong |

| Sulfonamide (SO₂) ** | Symmetric Stretch | 1140 - 1180 | Strong |

| S-N | Stretch | 895 - 915 | Medium |

| Data derived from general spectroscopic tables and studies on related sulfonamides.[1][9][10] |

Expertise & Experience: Interpreting the FTIR Spectrum

The most diagnostic signals in the IR spectrum of this compound are the two strong absorption bands corresponding to the sulfonamide group. The asymmetric and symmetric stretching vibrations of the S=O bonds are typically found around 1320 cm⁻¹ and 1155 cm⁻¹, respectively.[1] The presence of these two intense peaks is a definitive indicator of the sulfonamide functionality. The remaining peaks, such as C-H and imidazole ring stretches, are consistent with the overall structure but are less unique.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is the preferred method for solid samples due to its minimal sample preparation requirements.[11]

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Wipe with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.

-

Background Scan: Acquire a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.[12]

-

Sample Analysis:

-

Place a small amount of the solid this compound powder onto the center of the crystal.

-

Lower the press arm to ensure firm and even contact between the sample and the crystal surface.[11]

-

Acquire the sample spectrum. The typical range is 4000-400 cm⁻¹.

-

-

Cleaning: After analysis, raise the press arm, remove the bulk of the sample, and clean the crystal surface thoroughly with a solvent-moistened tissue.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides an extremely accurate measurement of the molecular mass, allowing for the determination of the elemental composition. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this moderately polar molecule.[13]

Table 5: High-Resolution Mass Spectrometry Data

| Ion Species | Calculated Exact Mass (Da) | Observed m/z |

| [M] (C₅H₉N₃O₂S) | 175.04155 | N/A |

| [M+H]⁺ | 176.04882 | Primary Target Ion |

| [M+Na]⁺ | 198.03077 | Secondary Adduct |

Trustworthiness: Fragmentation Pathway Analysis

In tandem MS (MS/MS) experiments, the protonated molecule ([M+H]⁺) at m/z 176.05 would be selected and fragmented. The fragmentation of arylsulfonamides can be complex, but common pathways provide structural confirmation.[14][15]

-

Loss of SO₂: A characteristic fragmentation for many arylsulfonamides is the neutral loss of SO₂ (64 Da), which would result in a fragment ion at m/z 112.05.[14][16]

-

Cleavage of the S-N(imidazole) bond: This cleavage would generate the dimethylsulfamoyl cation, [SO₂N(CH₃)₂]⁺, at m/z 108.02, and the imidazole radical.

-

Cleavage of the S-N(dimethyl) bond: This would lead to the formation of the imidazolylsulfonyl cation at m/z 131.00.

Experimental Protocol: ESI-HRMS

This general protocol is for acquiring HRMS data via direct infusion.[13][17]

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode over a relevant mass range (e.g., m/z 50-500).

-

Ensure the mass resolution is set to a high value (e.g., >30,000) to achieve accurate mass measurements.[18]

-

-

Data Analysis:

-

Identify the peak corresponding to the protonated molecule [M+H]⁺.

-

Use the instrument software to calculate the elemental composition based on the accurate mass and compare it to the theoretical formula (C₅H₁₀N₃O₂S for the [M+H]⁺ ion). The mass error should typically be less than 5 ppm.

-

Integrated Spectroscopic Workflow

A single spectroscopic technique is rarely sufficient for complete characterization. The synergistic use of NMR, IR, and MS forms a self-validating system that ensures the highest confidence in the material's identity and purity.

dot digraph "Integrated_Spectroscopic_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", penwidth=1.5, color="#5F6368"]; edge [color="#5F6368"];

subgraph "cluster_0" { label = "Sample Preparation"; style=filled; color="#E8F0FE"; node [fillcolor="#FFFFFF"]; Sample [label="N,N-Dimethyl-1H-\nimidazole-1-sulfonamide"]; }

subgraph "cluster_1" { label = "Primary Analysis"; style=filled; color="#E6F4EA"; node [fillcolor="#FFFFFF"]; NMR [label="NMR Spectroscopy\n(¹H & ¹³C)", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; IR [label="ATR-FTIR\nSpectroscopy", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; MS [label="ESI-HRMS", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; }

subgraph "cluster_2" { label = "Data Interpretation"; style=filled; color="#FCE8E6"; node [fillcolor="#FFFFFF"]; NMR_Data [label="Molecular Skeleton\nConnectivity\n(H-2, H-4, H-5, -NMe₂)", shape=note]; IR_Data [label="Functional Groups\n(SO₂ stretch @ ~1320, ~1155 cm⁻¹)", shape=note]; MS_Data [label="Elemental Composition\n(C₅H₉N₃O₂S from [M+H]⁺)", shape=note]; }

subgraph "cluster_3" { label = "Final Confirmation"; style=filled; color="#FEF7E0"; node [fillcolor="#FFFFFF"]; Confirm [label="Structure & Purity Confirmed", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

// Edges Sample -> {NMR, IR, MS} [minlen=2]; NMR -> NMR_Data; IR -> IR_Data; MS -> MS_Data; {NMR_Data, IR_Data, MS_Data} -> Confirm [minlen=2]; } Caption: Integrated workflow for the definitive characterization of this compound.

Conclusion

The comprehensive spectroscopic data presented in this guide provides an authoritative framework for the characterization of this compound. The ¹H NMR spectrum offers a clear fingerprint with characteristic signals for the imidazole and dimethylamino protons. FTIR analysis definitively confirms the presence of the critical sulfonamide functional group through its strong, dual S=O stretching bands. Finally, high-resolution mass spectrometry validates the elemental composition with high precision. By employing these techniques in concert, as outlined in the integrated workflow, researchers and drug development professionals can ensure the identity, structure, and purity of this versatile chemical intermediate, upholding the highest standards of scientific integrity.

References

- National Center for Biotechnology Information. (2023). Standard Operating Procedure for NMR Experiments. PubChem.

-

MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]

-

PubMed. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. [Link]

-

Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

-

Health, Safety and Environment Office. E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. [Link]

- Unknown Source.Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy.

-

ALWSCI Technologies. (2025). How To Prepare And Run An NMR Sample. [Link]

-

Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

-

University of California, Irvine. (2014). Fourier Transform Infrared Spectroscopy. Aerosol Photochemistry Group. [Link]

-

ResearchGate. Experimental workflow of the ATR-FTIR spectroscopy-based method for yeast analysis. [Link]

-

ResearchGate. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. [Link]

-

Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]

-

RSC Publishing. (2024). A comprehensive HRMS methodology using LC-(ESI)-/GC-(APCI)-QTOF MS complementary platforms for wide-scope target screening of >750 pesticides in olive oil. [Link]

-

Research India Publications. Synthesis and characterization of some sulfonamide dervatives. [Link]

-

Journal of the Chemical Society (Resumed). (1955). The infrared spectra of some sulphonamides. [Link]

-

National Center for Biotechnology Information. this compound. PubChem. [Link]

-

ResearchGate. Infrared Spectra of Sulfones and Related Compounds. [Link]

-

PubMed. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. [Link]

-

ResearchGate. Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. [Link]

-

ResearchGate. H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. [Link]

-

ResearchGate. FT-IR spectra of sulfonamide ligand 3a, zinc (II) complex (4a), copper.... [Link]

-

Semantic Scholar. (2013). UHPLC-ESI-HRMS Quantitation of Metabolites without Using Reference Standards. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). [Link]

-

National Center for Biotechnology Information. (2022). Quantification Approaches in Non-Target LC/ESI/HRMS Analysis: An Interlaboratory Comparison. PMC. [Link]

-

PubMed. Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. [Link]

-

ResearchGate. Online HPLC-ESI-HRMS Method for the Analysis and Comparison of Different Dissolved Organic Matter Samples. [Link]

-

ResearchGate. Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. [Link]

-

MDPI. (2023). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

MDPI. (2022). 13 C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. This compound | C5H9N3O2S | CID 395751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. IMIDAZOLE-1-SULFONIC ACID DIMETHYL AMINE | 78162-58-0 [chemicalbook.com]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 9. ripublication.com [ripublication.com]

- 10. researchgate.net [researchgate.net]

- 11. agilent.com [agilent.com]

- 12. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 13. A comprehensive HRMS methodology using LC-(ESI)-/GC-(APCI)-QTOF MS complementary platforms for wide-scope target screening of >750 pesticides in olive ... - Analytical Methods (RSC Publishing) DOI:10.1039/D4AY00181H [pubs.rsc.org]

- 14. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Navigating the Solubility Landscape of N,N-Dimethyl-1H-imidazole-1-sulfonamide: A Technical Guide

For Immediate Release

[SHANGHAI, CN – January 10, 2026] – This technical guide offers an in-depth exploration of the solubility of N,N-Dimethyl-1H-imidazole-1-sulfonamide, a versatile sulfonamide compound pivotal in pharmaceutical and agrochemical research and development. This document is tailored for researchers, scientists, and drug development professionals, providing a comprehensive understanding of its solubility profile, the theoretical underpinnings, and a robust experimental framework for its quantitative assessment.

Executive Summary

This compound is a compound of significant interest due to its role as a key intermediate in the synthesis of anti-inflammatory and antimicrobial agents, as well as its application in agrochemical formulations to enhance efficacy.[1] A thorough comprehension of its solubility in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This guide synthesizes the available qualitative data, outlines the critical factors governing its solubility, and presents a detailed, self-validating protocol for the precise quantitative determination of its solubility, empowering researchers to generate reliable and reproducible data.

Physicochemical Properties of this compound

A foundational understanding of the compound's physical and chemical properties is essential for interpreting its solubility behavior.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₉N₃O₂S | [1][2] |

| Molecular Weight | 175.21 g/mol | [1][2] |

| Appearance | White to light yellow to light orange crystalline powder | [1] |

| Melting Point | 49 °C | [1] |

| Boiling Point | 100 °C at 0.5 mmHg | [1] |

| CAS Number | 78162-58-0 | [1][3] |

Qualitative Solubility Profile

While precise quantitative data is not widely published, established qualitative descriptors provide a strong directional understanding of this compound's solubility. The compound exhibits excellent solubility in polar aprotic and polar protic solvents.[1][4]

| Solvent | Qualitative Solubility |

| N,N-Dimethylformamide (DMF) | Very soluble |

| Methanol | Soluble |

| Glacial Acetic Acid | Sparingly soluble |

| Chloroform | Very slightly soluble |

| Water | Practically insoluble |

This profile suggests that the polarity of the solvent plays a significant role in the dissolution of this compound.

Theoretical Framework: Factors Influencing Solubility

The solubility of a sulfonamide like this compound in organic solvents is a complex interplay of various factors. Understanding these provides the causal logic behind solvent selection and experimental design.

-

"Like Dissolves Like" : This principle is paramount. The polarity of this compound, arising from the sulfonamide and imidazole moieties, dictates its preference for polar solvents.

-

Hydrogen Bonding : The nitrogen atoms in the imidazole ring and the oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., methanol) can interact favorably with the solute, enhancing solubility.

-

Dielectric Constant : Solvents with higher dielectric constants are generally more effective at solvating polar molecules by reducing the electrostatic forces between solute particles.

-

Temperature : For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic. However, the extent of this increase is compound and solvent-specific.

-

Molecular Size and Shape : The size and shape of both the solute and solvent molecules influence how they pack together, affecting the entropy of the solution.

Experimental Determination of Solubility: A Validated Protocol

To move beyond qualitative descriptions to actionable quantitative data, a rigorous and reproducible experimental protocol is essential. The isothermal shake-flask method is the gold standard for determining the equilibrium solubility of a solid in a liquid.

The Isothermal Shake-Flask Method: A Step-by-Step Guide

This protocol is designed to be a self-validating system, ensuring the generation of trustworthy and accurate solubility data.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (purity >98%)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Constant-temperature shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analysis instrumentation.

Experimental Workflow Diagram:

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Detailed Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a known volume or weight of the selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium has been reached.

-

Seal the vials tightly to prevent solvent evaporation, which would lead to inaccurate results.

-

-

Equilibration:

-

Place the vials in a constant-temperature shaker or incubator. The temperature should be precisely controlled (e.g., 25 °C ± 0.5 °C or 37 °C ± 0.5 °C).

-

Agitate the samples at a constant speed for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typically adequate, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

-

-

Sample Separation:

-

Once equilibrium is established, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved micro-particles, which would otherwise lead to an overestimation of solubility.

-

-

Quantification of Dissolved Solute:

-

Accurately weigh the vial containing the filtered aliquot to determine the mass of the saturated solution.

-

Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical method. HPLC with UV detection is a common and reliable choice for sulfonamides.

-

HPLC Method Development (Example):

-

Column: C18 reversed-phase column.

-

Mobile Phase: A mixture of acetonitrile and water or a suitable buffer.

-

Detection: UV spectrophotometer at a wavelength where the compound exhibits significant absorbance.

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations to generate a calibration curve.

-

-

-

-

Calculation of Solubility:

-

From the analytical measurement and the dilution factor, calculate the concentration of this compound in the saturated solution.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Diagram of Key Experimental Relationships:

Caption: Factors Influencing Experimental Solubility Measurement.

Applications and Implications of Solubility Data

The solubility data of this compound has direct and significant implications for its practical application:

-

Process Chemistry: Knowledge of solubility in various solvents at different temperatures is critical for developing efficient crystallization and purification protocols, leading to higher yields and purity of the final compound.

-

Pharmaceutical Formulation: For drug development, solubility in pharmaceutically acceptable solvents is a key determinant of bioavailability. Poor solubility can hinder the development of effective oral and parenteral dosage forms.

-

Agrochemical Development: In agrochemical formulations, solubility affects the stability, shelf-life, and efficacy of the product. Understanding solubility allows for the development of stable concentrated formulations that can be easily diluted for application.

Conclusion

While a comprehensive public database of quantitative solubility for this compound is not yet available, this guide provides the necessary theoretical framework and a detailed, robust experimental protocol to empower researchers to generate this critical data. The qualitative data indicates a preference for polar solvents, a characteristic that can be systematically and quantitatively explored using the isothermal shake-flask method. By adhering to the principles of scientific integrity and rigorous experimental design outlined herein, researchers can confidently determine the solubility of this compound, paving the way for its optimized use in scientific and industrial applications.

References

-

Henan Lihao Chem Plant Limited. high quality this compound 99% transparent liquid KANBEI. [Link]

-

ChemBK. N,N-DIMETHYL IMIDAZOLE-1-SULFONAMIDE. [Link]

-

PubChem. This compound. [Link]

Sources

"N,N-Dimethyl-1H-imidazole-1-sulfonamide molecular weight and formula"

An In-Depth Technical Guide to N,N-Dimethyl-1H-imidazole-1-sulfonamide

Introduction

This compound is a versatile sulfonamide compound that has garnered significant attention across diverse scientific disciplines. Known for its unique chemical properties, it serves as a critical intermediate and reagent in pharmaceuticals, agrochemicals, and material science.[1] Its structure, which combines a reactive imidazole ring with a dimethylsulfonamide group, imparts excellent solubility in polar solvents and allows it to participate in a wide array of chemical transformations.[1] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of its core molecular characteristics, synthesis, applications, and handling protocols, grounded in established scientific principles.

Chapter 1: Core Molecular & Physicochemical Profile

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application. This chapter outlines the essential chemical identity and physical characteristics of this compound.

Chemical Identity

The compound is unambiguously identified by a set of standardized nomenclature and registry numbers, which are crucial for accurate sourcing and regulatory compliance.

| Identifier | Value | Source |

| IUPAC Name | N,N-dimethylimidazole-1-sulfonamide | [2] |

| CAS Number | 78162-58-0 | [1][2][3][4][5] |

| Molecular Formula | C₅H₉N₃O₂S | [1][2][4] |

| Molecular Weight | 175.21 g/mol | [1][2][4][6] |

| Synonyms | 1-(Dimethylsulfamoyl)-1H-imidazole, DMSI | [1][3][5] |

| MDL Number | MFCD00955713 | [1][6] |

| PubChem CID | 395751 | [1][2] |

Physicochemical Properties

The physical state and solubility of a compound dictate its handling, reaction conditions, and formulation strategies. This compound is typically a solid at room temperature with properties conducive to various laboratory and industrial settings.

| Property | Value | Source |

| Appearance | White to light yellow crystalline powder | [1][3] |

| Melting Point | 48-51 °C | [7][8] |

| Boiling Point | 100 °C at 0.5 mmHg; 83-87 °C at 0.6 Torr | [1][5][8] |

| Purity | ≥ 98% (GC) | [1][3][6] |

| Storage Conditions | Store at 2 - 8 °C or Room Temperature, Sealed in dry, Keep in dark place | [1][8][9] |

| Heat Sensitivity | Noted as a condition to avoid | [6] |

Chapter 2: Synthesis & Mechanistic Insights

The reliable synthesis of this compound is fundamental to its application. The primary route involves the sulfonylation of imidazole with N,N-dimethylaminosulfonyl chloride. This process is efficient and scalable, making the reagent readily accessible.

Principle of Synthesis

The core of the synthesis is a nucleophilic substitution reaction. The imidazole ring, acting as a nucleophile, attacks the electrophilic sulfur atom of N,N-dimethylaminosulfonyl chloride. A base, typically a tertiary amine like triethylamine, is used to quench the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product. The choice of an aprotic solvent like toluene is critical to prevent unwanted side reactions, such as hydrolysis of the sulfonyl chloride.[8]

Detailed Experimental Protocol

This protocol describes a self-validating system for synthesizing this compound with high yield and purity.[8]

-

Reactor Setup: To a dry, inert-atmosphere reaction vessel, add imidazole (1.0 eq) and toluene (approx. 16 mL per gram of imidazole).

-

Reagent Addition: Begin stirring the solution at room temperature. Add triethylamine (0.93 eq) followed by the slow, dropwise addition of N,N-dimethylaminosulfonyl chloride (0.86 eq). The controlled addition is crucial to manage any exotherm.

-

Reaction: Stir the resulting mixture at room temperature for 8 hours to ensure the reaction proceeds to completion.

-

Workup & Isolation: Upon completion, a precipitate (triethylamine hydrochloride) will have formed. Remove this solid by filtration.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting residue should be co-distilled with hexane (azeotropic distillation) to remove any remaining toluene and other volatile impurities.

-

Final Product: The process yields this compound as a solid with a typical yield of around 98%.[8]

-

Verification: Confirm product identity and purity using ¹H NMR spectroscopy. The expected signals are approximately δ 7.87 (s, 1H), 7.23 (d, 1H), 7.11 (d, 1H), and 2.82 (s, 6H) in CDCl₃.[8]

Workflow Diagram: Synthesis

Caption: Key application domains of this compound.

Chapter 4: Safety, Handling, and Storage

Adherence to strict safety protocols is non-negotiable when working with any chemical reagent. This chapter provides essential guidelines for the safe management of this compound.

Hazard Identification

The compound is associated with specific health hazards that require appropriate precautions.

| Hazard Type | GHS Statement | Source |

| Acute Toxicity (Oral) | H302: Harmful if swallowed | [9] |

| Skin Irritation | H315: Causes skin irritation | [7][9] |

| Eye Irritation | H319: Causes serious eye irritation | [7][9] |

| Acute Toxicity (Inhalation) | H332: Harmful if inhaled | [9] |

| Respiratory Irritation | H335: May cause respiratory irritation | [7][9] |

Recommended Handling Procedures

A systematic approach to handling minimizes exposure and ensures laboratory safety.

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. [3][7]3. Avoidance of Contact: Take measures to avoid direct contact with skin and eyes and prevent inhalation of dust or vapors. [7]4. Emergency Procedures: In case of eye contact, immediately rinse with plenty of water and seek medical advice. [7]

Storage & Stability

Proper storage is essential to maintain the compound's purity and integrity over time.

-

Container: Keep the container tightly sealed and store in a dry place.

-

Atmosphere: Store under an inert atmosphere if possible, especially for long-term storage, to prevent potential degradation from moisture.

-

Temperature: Recommended storage is between 2-8°C or at room temperature, away from direct heat sources. [1][8][9]

Conclusion

This compound is a compound of significant scientific and commercial interest. Its well-defined molecular and physicochemical properties, coupled with a straightforward synthesis, make it a valuable reagent. Its proven applications as a pharmaceutical intermediate, catalyst, and formulation enhancer underscore its versatility. For researchers and developers, a comprehensive understanding of its synthesis, applications, and safety protocols is paramount to unlocking its full potential in creating innovative solutions across multiple industries.

References

-

This compound | C5H9N3O2S | CID 395751. PubChem. [Link]

-

This compound CAS 78162-58-0. BIOSYNCE. [Link]

-

N,N-DIMETHYL IMIDAZOLE-1-SULFONAMIDE. ChemBK. [Link]

-

This compound - CAS:78162-58-0. Shanghai Sunway Pharmaceutical Technology Co., Ltd. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C5H9N3O2S | CID 395751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 78162-58-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. biosynce.com [biosynce.com]

- 6. labproinc.com [labproinc.com]

- 7. chembk.com [chembk.com]

- 8. N,N-二甲基咪唑-1-磺酰胺 | 78162-58-0 [m.chemicalbook.com]

- 9. achmem.com [achmem.com]

A Comprehensive Technical Guide to the Safe Handling of N,N-Dimethyl-1H-imidazole-1-sulfonamide

Introduction: Understanding the Utility and Risks of a Versatile Reagent

N,N-Dimethyl-1H-imidazole-1-sulfonamide, often referred to as DMSI, is a versatile sulfonamide compound with significant applications across various scientific disciplines. Its unique molecular structure, featuring a dimethylsulfamoyl group attached to an imidazole ring, makes it a valuable intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and antimicrobial agents, and in the development of agrochemicals where it can enhance the efficacy of pesticides and herbicides.[1] The compound also finds utility as a catalyst in organic reactions such as sulfonation and alkylation.[1]

While its utility is significant, the handling of this compound necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides an in-depth technical overview of the hazards associated with this compound and detailed, field-proven safety precautions for researchers, scientists, and drug development professionals. The causality behind each safety recommendation is explained to foster a culture of safety and informed risk assessment in the laboratory.

Hazard Identification and Toxicological Profile

A comprehensive understanding of the intrinsic hazards of a chemical is the foundation of safe laboratory practice. This compound is classified under the Globally Harmonized System (GHS) as an irritant.

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |

Source: Aggregated GHS information from multiple suppliers.[2]

The sulfonamide group is a common functional group in many pharmaceuticals and is not typically associated with high acute toxicity. However, the combination of the imidazole and dimethylsulfamoyl groups in DMSI results in a compound that requires careful handling to avoid irritation.

Engineering Controls: The First Line of Defense

Engineering controls are the most effective way to minimize exposure to hazardous chemicals as they are designed to remove the hazard at the source.

-

Chemical Fume Hood: All handling of this compound, especially when handling the solid powder or preparing solutions, must be conducted in a properly functioning chemical fume hood. This is crucial to prevent the inhalation of airborne particles and potential respiratory irritation.[2]

-

Ventilation: Ensure adequate general laboratory ventilation to maintain a safe working environment.

-

Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in any laboratory where this chemical is handled.[4]

Personal Protective Equipment (PPE): A Necessary Barrier

The selection and correct use of appropriate Personal Protective Equipment (PPE) is critical to prevent direct contact with this compound.

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[3][5] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes. | Prevents skin contact which can cause irritation.[5][6] Nitrile gloves offer good resistance to a range of chemicals. |

| Respiratory Protection | Generally not required when handled in a fume hood. If a fume hood is not available or in case of a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used by trained personnel. | Prevents inhalation of dust or aerosols that may cause respiratory tract irritation.[5][6] |

Diagram: PPE Selection Logic

Caption: PPE selection based on hazard assessment for this compound.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential for preventing accidents and maintaining the integrity of the compound.

4.1. Handling:

-

Avoid Dust Formation: As a solid, care must be taken to avoid generating dust when weighing or transferring the material.

-

Use Appropriate Tools: Use spatulas and other non-sparking tools for handling the solid.

-

Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[7]

-

Avoid Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[4]

4.2. Storage:

-

Container: Store in a tightly closed, properly labeled container.[4]

-

Location: Store in a cool, dry, and well-ventilated area away from incompatible substances.[4] A designated cabinet for irritants is recommended.

-

Conditions to Avoid: The compound is listed as heat sensitive, so avoid exposure to high temperatures.[8]

Experimental Workflow: A Step-by-Step Guide to Safe Use

The following workflow outlines the key safety considerations during a typical laboratory procedure involving this compound.

Diagram: Safe Handling Workflow

Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and appropriate response is crucial to mitigate harm.

6.1. First Aid Measures:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

-

Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[9]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms persist.[9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

6.2. Spill Response:

For a minor spill of this compound solid:

-

Evacuate: Alert personnel in the immediate area and restrict access.

-

Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

-

PPE: Wear appropriate PPE, including respiratory protection if necessary.

-

Containment: Gently cover the spill with an inert absorbent material, such as vermiculite or sand, to avoid creating dust.

-

Clean-up: Carefully sweep the absorbed material into a designated hazardous waste container.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

-

Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

For a major spill, evacuate the area and contact the institution's emergency response team.

Diagram: Emergency Spill Response Protocol

Caption: Decision-making flowchart for responding to a spill of this compound.

Disposal of Waste

All waste containing this compound, including contaminated labware and PPE, must be disposed of as hazardous waste. Follow all institutional, local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.

Conclusion: A Commitment to Safety

This compound is a valuable chemical reagent with diverse applications in research and development. However, its potential to cause skin, eye, and respiratory irritation demands a high level of respect and adherence to stringent safety protocols. By understanding the hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can safely harness the scientific potential of this compound. This guide serves as a foundational resource to foster a proactive safety culture and ensure the well-being of all laboratory personnel.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Biosynce. This compound CAS 78162-58-0. [Link]

-

Healthy Bean. PPE for Chemical Handling: A Quick Guide. [Link]

-

Centers for Disease Control and Prevention. First Aid Procedures for Chemical Hazards. [Link]

-

ChemBK. N,N-DIMETHYL IMIDAZOLE-1-SULFONAMIDE. [Link]

-

Real Safety. Personal Protective Equipment for Chemical Handling. [Link]

-

Berufsgenossenschaft Rohstoffe und Chemische Industrie. TOXICOLOGICAL EVALUATIONS: Imidazole. [Link]

-

Pharmaguideline. SOP for Safety in Laboratory. [Link]

-

Cole-Parmer. Material Safety Data Sheet - Imidazole. [Link]

Sources

- 1. carlroth.com [carlroth.com]

- 2. This compound | C5H9N3O2S | CID 395751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. bgrci.de [bgrci.de]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. chemimpex.com [chemimpex.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. labproinc.com [labproinc.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to N,N-Dimethyl-1H-imidazole-1-sulfonamide: From Discovery to Application

Abstract

N,N-Dimethyl-1H-imidazole-1-sulfonamide, a versatile heterocyclic compound, has carved a significant niche in modern organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its discovery, historical development, synthesis, and multifaceted applications. We will delve into the mechanistic underpinnings of its utility as a powerful synthetic tool and explore its potential as a bioactive agent. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this valuable molecule.

Discovery and Historical Context: Unraveling the Origins

While the precise moment of its first synthesis is not prominently documented in a singular "discovery" paper, the use of this compound as a key synthetic intermediate became evident in the chemical literature by the mid-1990s. A notable early example of its application can be found in the work of Kim, et al. (1995), who utilized it as a starting material for the synthesis of 1-(dimethylsulfamoyl)-2- and 5-imidazolecarboxaldehydes.[1][2] This indicates that the compound was already known and accessible to the scientific community, likely emerging from the broader exploration of N-substituted imidazoles and sulfonamide chemistry.

The development of this compound can be seen as a convergence of two important areas of heterocyclic chemistry: the functionalization of the imidazole ring and the use of sulfonyl groups as versatile activating and protecting groups. Imidazole itself, first synthesized in 1858, is a ubiquitous scaffold in biologically active molecules.[3] The exploration of N-sulfonylimidazoles, as detailed in foundational texts like "Heterocyclic Chemistry" by Joule, Mills, and Smith, provided the chemical basis for the synthesis and understanding of compounds like this compound.[4]

Physicochemical Properties

A clear understanding of the physical and chemical characteristics of this compound is essential for its effective application.

| Property | Value | Source(s) |

| CAS Number | 78162-58-0 | [3][5] |

| Molecular Formula | C₅H₉N₃O₂S | [3] |

| Molecular Weight | 175.21 g/mol | [3] |

| Appearance | White to off-white solid | [6] |

| Melting Point | 48-51 °C | [5] |